Methyl chlorodifluoroacetate is a chemical compound with the molecular formula . It is characterized by the presence of a chlorinated and difluorinated acetate group, making it a notable member of the haloester family. This compound is colorless to pale yellow in appearance and is typically used as an intermediate in organic synthesis, particularly in the production of fluorinated compounds. Its unique structure imparts specific reactivity and properties that are valuable in various chemical applications.
There is no current information available on the specific mechanism of action of MCDF in any biological system.
Methyl chlorodifluoroacetate can be synthesized through several methods:
Methyl chlorodifluoroacetate finds applications primarily in organic synthesis:
Studies on the interactions of methyl chlorodifluoroacetate focus on its reactivity with atmospheric species. Its rapid reaction with hydroxyl radicals leads to significant degradation pathways that influence its environmental persistence. The kinetic data obtained from these studies help predict its behavior in different atmospheric conditions and contribute to models assessing its impact on air quality and climate .
Methyl chlorodifluoroacetate shares structural similarities with several other haloesters and fluorinated compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl chlorodifluoroacetate | Similar structure but larger ethyl group; different reactivity patterns. | |
Methyl trifluoroacetate | Contains three fluorine atoms instead of two; higher reactivity due to trifluoromethyl group. | |
Chlorodifluoroacetic acid | Acidic form; significant environmental pollutant; more toxic than methyl chlorodifluoroacetate. | |
Methyl dichloroacetate | Contains two chlorine atoms; different reactivity and biological activity profile. |
Uniqueness: Methyl chlorodifluoroacetate's unique combination of chlorine and difluoromethyl groups contributes to its distinct reactivity patterns compared to similar compounds. Its specific atmospheric degradation pathways also highlight its importance in environmental chemistry.
Methyl chlorodifluoroacetate belongs to the family of halogenated esters, specifically characterized by the presence of both chlorine and fluorine substituents. With the IUPAC name methyl 2-chloro-2,2-difluoroacetate, this compound features a methyl ester group attached to a chlorodifluoroacetate moiety. Its molecular structure contains three key functional elements: the methoxy group (-OCH3), a carbonyl group (C=O), and the chlorodifluoromethyl group (-CF2Cl). This unique combination of functional groups gives the compound its distinctive chemical behavior and utility in organic synthesis.
Methyl chlorodifluoroacetate presents as a colorless transparent liquid with a molecular weight of 144.5 g/mol. Its physical properties include a boiling point of 79-81°C, a melting point of -140°C, and a density of 1.37 g/mL at 25°C. The compound has a refractive index of 1.349 and a flash point of approximately 19°C, classifying it as a highly flammable liquid. These properties necessitate careful handling and storage procedures, particularly given its sensitivity to moisture and requirement for inert atmosphere storage at 2-8°C.
The reactivity of methyl chlorodifluoroacetate is largely governed by its halogenated structure. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom create an electrophilic center at the alpha carbon, facilitating nucleophilic substitution reactions and making the compound particularly useful as a building block for introducing fluorinated moieties into organic molecules.
Methyl chlorodifluoroacetate undergoes thermal decarboxylation to generate difluorocarbene (CF₂), a highly reactive intermediate. This process is catalyzed by elevated temperatures, leading to the elimination of CO₂ and the formation of CF₂, which participates in cycloaddition and insertion reactions. Studies using sodium chlorodifluoroacetate (SCDA) demonstrate that decomposition proceeds via a self-activation mechanism, where difluorocarbene reacts with a second carboxylate molecule to form an activated ester intermediate [2]. Control experiments confirm that protonated chlorodifluoroacetic acid does not react unless base is added, highlighting the necessity of the carboxylate form for carbene generation [2].
The stoichiometry of SCDA is critical, with a minimum of two equivalents required for efficient acylation. This requirement aligns with a proposed mechanism where one equivalent generates CF₂, while the second stabilizes the activated ester [2]. Substitution of SCDA with non-fluorinated carboxylates (e.g., trifluoroacetate) fails to produce analogous reactivity, underscoring the unique role of fluorine in stabilizing transition states.
Base-free conditions suffice for SCDA-mediated acylation of indoles, but the addition of triethylamine enhances yields by deprotonating intermediates. The reaction exhibits strict selectivity for the indole 3-position, with electron-donating groups on the aromatic ring improving yields (e.g., 81% for 3a) [2]. Computational studies suggest that the activated ester intermediate (ClCF₂C(O)−O−C(O)CF₂Cl) facilitates Friedel-Crafts acylation via electrophilic aromatic substitution. This mechanism is supported by mixed-activation experiments, where SCDA enables acylation even with non-fluorinated carboxylates [2].
Methyl chlorodifluoroacetate reacts with chlorine atoms (Cl) in the troposphere via hydrogen abstraction from the methyl group. Arrhenius parameters for this reaction, measured between 287–313 K, are:
$$
k{\text{MCDFA+Cl}} = (9.6 \pm 5.1) \times 10^{-12} \exp\left(-\frac{1363 \pm 79}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
$$
The positive activation energy ($$Ea/R = 1363 \, \text{K}$$) confirms the dominance of a hydrogen abstraction pathway [1]. Comparatively, the rate coefficient for Cl + methyl chlorodifluoroacetate is 22-fold slower than that for methyl acetate, reflecting the electron-withdrawing effect of the ClF₂C– group [1].
Reaction | $$k_{298 \, \text{K}}$$ (cm³ molecule⁻¹ s⁻¹) |
---|---|
Cl + Methyl chlorodifluoroacetate | $$1.0 \times 10^{-13}$$ [1] |
Cl + Methyl acetate | $$2.2 \times 10^{-12}$$ [1] |
In the absence of NOₓ, the alkoxy radical (ClCF₂C(O)OCH₂·) formed after H-abstraction reacts with O₂ to yield CF₂ClC(O)OC(O)H (86% yield) [1]. For ethyl chlorodifluoroacetate, α-ester rearrangement dominates, producing chlorodifluoroacetic acid (CF₂ClC(O)OH) and an ethyl radical. Secondary products like CO arise from formaldehyde oxidation, with yields quantified via FTIR spectroscopy [1].
Product | Yield (%) |
---|---|
CF₂ClC(O)OC(O)H (MCDFA + Cl) | 86 ± 8 |
CF₂ClC(O)OH (ECDFA + Cl) | 86 ± 8 |
CO | 34 ± 6 |
Density functional theory (DFT) simulations reveal that the preference for α-ester rearrangement in ethyl chlorodifluoroacetate stems from lower activation barriers compared to O₂ trapping. The rearrangement proceeds via a five-membered transition state, where the alkoxy radical’s oxygen attacks the adjacent carbonyl carbon, releasing CF₂ClC(O)OH [1]. In contrast, methyl chlorodifluoroacetate lacks the ethyl group’s conformational flexibility, favoring O₂ addition to form the mixed anhydride [1].
While not explicitly studied for methyl chlorodifluoroacetate, analogous difluorocarbene intermediates participate in [4+1] cycloadditions with enaminones. DFT analyses of such reactions show asynchronous mechanisms, where carbene insertion into the C–N bond precedes ring closure [2]. These insights suggest potential applications in heterocyclic synthesis, though experimental validation remains ongoing.
Flammable;Corrosive